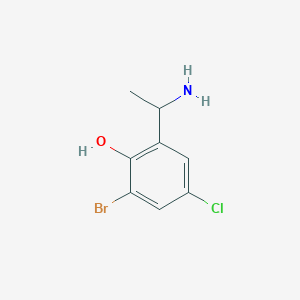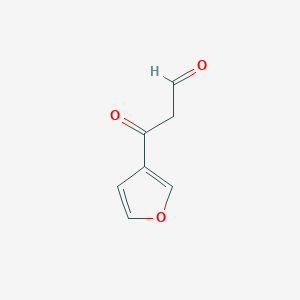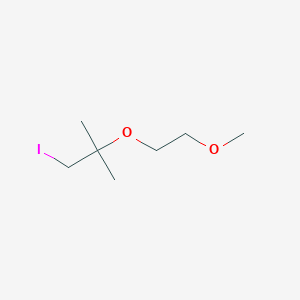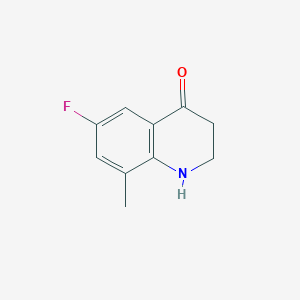
3-(2-Amino-2-methylpropyl)-1-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-2-methylpropyl)-1-ethylurea is an organic compound that features a urea moiety substituted with an ethyl group and a 2-amino-2-methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-methylpropyl)-1-ethylurea can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanol with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
3-(2-Amino-2-methylpropyl)-1-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea derivatives with various functional groups attached to the amino moiety.
科学研究应用
3-(2-Amino-2-methylpropyl)-1-ethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical reagent and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of 3-(2-Amino-2-methylpropyl)-1-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Amino-2-methylpropanol: A related compound with similar structural features but lacks the urea moiety.
Ethylurea: Contains the urea group but lacks the 2-amino-2-methylpropyl substitution.
N,N’-Diethylurea: A urea derivative with two ethyl groups instead of the 2-amino-2-methylpropyl group.
Uniqueness
3-(2-Amino-2-methylpropyl)-1-ethylurea is unique due to the presence of both the 2-amino-2-methylpropyl group and the ethylurea moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and industrial processes.
属性
分子式 |
C7H17N3O |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
1-(2-amino-2-methylpropyl)-3-ethylurea |
InChI |
InChI=1S/C7H17N3O/c1-4-9-6(11)10-5-7(2,3)8/h4-5,8H2,1-3H3,(H2,9,10,11) |
InChI 键 |
AWANEFLHQSCFFS-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NCC(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


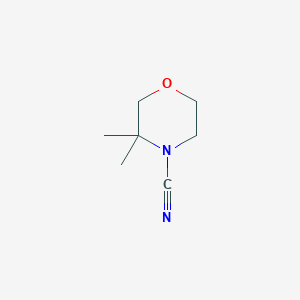
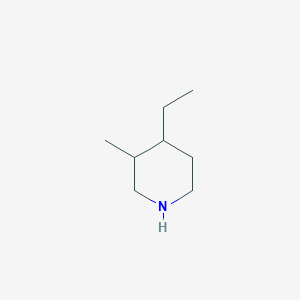
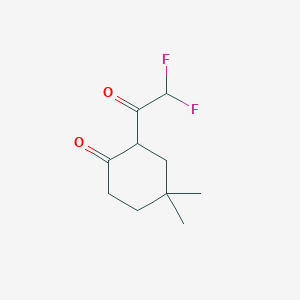
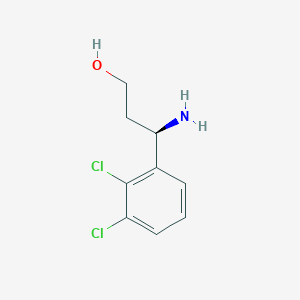
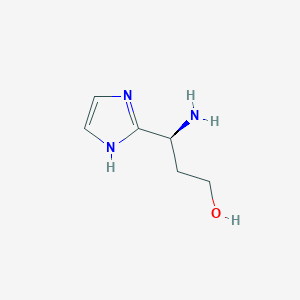
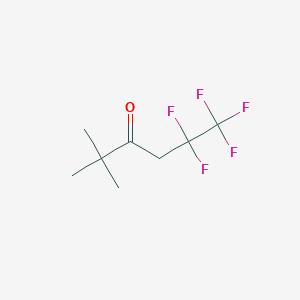
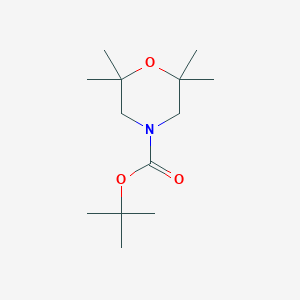
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
